molecular formula C15H13N3O2S B5679620 4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile

4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile

Cat. No. B5679620
M. Wt: 299.3 g/mol
InChI Key: DUEAGAZSJQWTKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives often involves multistep reactions that strategically introduce functional groups to the nicotinic acid or its derivatives. While direct synthesis information for "4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile" is not readily available, the synthesis of related compounds provides insight into potential methods. For instance, the condensation of malononitrile with various aldehydes in the presence of ammonium acetate can lead to nicotinonitrile derivatives through a one-pot reaction, indicating a possible pathway for synthesizing complex nicotinonitriles (Gouda et al., 2016).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives, including "4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile," is critical in determining their chemical behavior and potential applications. X-ray crystallography and NMR techniques are commonly used to elucidate the structure, revealing how substituents like the nitrobenzylthio group and dimethyl groups influence the overall molecular conformation and stability. For example, studies on similar compounds have demonstrated the impact of substituents on the molecular geometry and intermolecular interactions within crystals, hinting at the complex structural dynamics of "4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile" (Tewari & Dubey, 2009).

Chemical Reactions and Properties

The chemical reactivity of "4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile" is influenced by its functional groups. The nitrile group makes it a candidate for further functionalization through reactions such as nucleophilic addition or cycloaddition. The presence of a nitro group could allow for reductions or participate in electron-transfer reactions. Studies on related nicotinonitriles have shown a range of reactions, including cyclization and condensation, highlighting the versatility of these compounds in synthetic chemistry (Shramm & Konshin, 1982).

Physical Properties Analysis

The physical properties of "4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile," such as solubility, melting point, and crystal structure, are crucial for its application in material science and organic chemistry. These properties are significantly affected by the molecular structure and the nature of intermolecular interactions within the solid state. Research on similar compounds indicates that modifications to the pyridine ring and the introduction of electron-withdrawing or donating groups can alter these physical properties, potentially leading to materials with desirable characteristics for specific applications (Chantrapromma et al., 2009).

properties

IUPAC Name

4,6-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-7-11(2)17-15(14(10)8-16)21-9-12-3-5-13(6-4-12)18(19)20/h3-7H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEAGAZSJQWTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780916
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,6-Dimethyl-2-[(4-nitrophenyl)methylsulfanyl]pyridine-3-carbonitrile

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